N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
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Overview
Description
The compound “N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups, including an imidazole ring, a sulfonyl group, and an acetamide group. The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some properties that could be predicted include its molecular weight, solubility, and reactivity .Scientific Research Applications
Antinociceptive Pharmacology
- A study detailed the antinociceptive pharmacology of a related compound, identifying it as a novel nonpeptidic B1 receptor antagonist with significant antinociceptive actions in various pain models, suggesting its utility in inflammatory and neuropathic pain treatment (Porreca et al., 2006).
Synthesis and Antimicrobial Activity
- Research on the synthesis of isoxazole-based heterocycles incorporating a sulfamoyl moiety showed promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Darwish et al., 2014).
Structural and Biological Studies
- A study focused on the crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, revealing their potential as antibacterial and antioxidant agents (Karanth et al., 2019).
Enzyme Inhibition Potential
- Another study investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, finding substantial inhibitory activity against certain enzymes, relevant to therapeutic applications (Abbasi et al., 2019).
Antimicrobial and Genotoxic Properties
- Research on benzoimidazole derivatives showed antimicrobial and genotoxic activities, which are significant for developing new therapeutic agents (Benvenuti et al., 1997).
Synthesis and Evaluation of Antimicrobial Agents
- A study synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial activity, contributing to the field of antimicrobial drug development (Baviskar et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-4-5-15(2)17(12-14)13-27-20-21-10-11-23(20)28(25,26)19-8-6-18(7-9-19)22-16(3)24/h4-9,12H,10-11,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWOWUGGUMYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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